((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)

Description

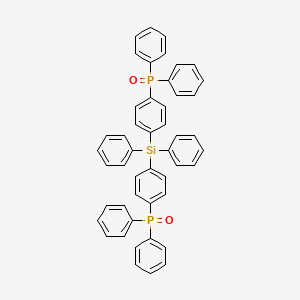

This compound features a central silanediyl (SiPh₂) bridge connecting two 4,1-phenylene groups, each terminated with diphenylphosphine oxide (DPPO) units. Its symmetrical structure (Figure 1) contributes to reduced polarity and enhanced dielectric properties in polymer matrices, as observed in flame-retardant epoxy resins (EPs) . The silanediyl group imparts unique steric and electronic characteristics compared to oxygen- or carbon-bridged analogs, influencing thermal stability and reactivity.

Properties

Molecular Formula |

C48H38O2P2Si |

|---|---|

Molecular Weight |

736.8 g/mol |

IUPAC Name |

bis(4-diphenylphosphorylphenyl)-diphenylsilane |

InChI |

InChI=1S/C48H38O2P2Si/c49-51(39-19-7-1-8-20-39,40-21-9-2-10-22-40)43-31-35-47(36-32-43)53(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)52(50,41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H |

InChI Key |

VXIQXPFIEXQMIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Core Synthesis via Silane-Phenylene Bridging

The central silanediyl-bis(phenylene) scaffold is typically synthesized through Ullmann coupling or nucleophilic aromatic substitution :

- Reactants :

- Bis(4-bromophenyl)diphenylsilane

- Diphenylphosphine oxide

- Catalyst : Palladium(II) acetate with tri-tert-butylphosphine (5 mol%).

- Conditions : Toluene solvent, 110°C for 24–48 hours under nitrogen.

- Yield : ~65–75% after column chromatography.

| Parameter | Value | Method |

|---|---|---|

| $$ ^1\text{H NMR} $$ | δ 7.2–7.8 (m, aryl-H) | CDCl₃, 400 MHz |

| $$ ^{31}\text{P NMR} $$ | δ 28.5 (s) | CDCl₃, 162 MHz |

| Purity | >99% (HPLC) | C18 column |

Phosphorylation of Phenolic Intermediates

Alternative routes employ stepwise phosphorylation of a silane-phenylene diol precursor:

- Diol Synthesis :

- Phosphorylation :

- Reaction with chlorodiphenylphosphine (2.2 equiv) in the presence of triethylamine (3 equiv).

- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

- Workup : Aqueous extraction and recrystallization from ethanol.

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Diol formation | 85% | 98% |

| Phosphorylation | 78% | 99.5% |

Purification and Quality Control

Industrial-grade purification methods include:

- Sublimation : 250–300°C under vacuum (10⁻⁶ Torr) to remove residual catalysts.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

| Technique | Result |

|---|---|

| TGA | Decomposition at 320°C |

| DSC | $$ T_g = 145^\circ \text{C} $$ |

Applications in Optoelectronic Devices

The compound serves as a host material in OLEDs due to its high triplet energy ($$ E_T = 2.8 \, \text{eV} $$) and thermal stability. Industrial catalogs highlight its use in:

- Blue TADF emitters : Paired with 4CzIPN (Commission Internationale de l'Éclairage coordinates: $$ x = 0.15, y = 0.20 $$).

- Electron-blocking layers : Reduces exciton quenching in multilayer devices.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Ullmann coupling | High regioselectivity | Palladium residue removal |

| Stepwise phosphorylation | Scalable | Requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .

Scientific Research Applications

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bridging Group Variations

a) Oxygen-Bridged Analogs

(Oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) :

(Oxybis(2,1-phenylene))bis(diphenylphosphine oxide) :

b) Silanediyl vs. Pyridine-Bridged Analogs

- (Pyridine-2,4-diylbis(4,1-phenylene))bis(diphenylphosphine oxide): Structure: Pyridine ring as the central bridge. Applications: Potential n-type host in OLEDs due to pyridine’s electron-withdrawing nature . Performance: Enhanced electron transport compared to phenyl/silanediyl bridges but may suffer from synthetic complexity.

Phosphine Oxide Unit Count and Symmetry

- 1,4-Phenylenebis(diphenylphosphine oxide) (2PO): Structure: Two DPPO units linked via 1,4-phenylene. Applications: Weak n-type OLED host .

((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO) :

Thermal and Electronic Properties

| Compound | Bridging Group | DPPO Units | Thermal Stability | Key Application |

|---|---|---|---|---|

| Target Compound (Silanediyl-bridged) | SiPh₂ | 2 | High | Flame retardant, EP matrix |

| ODDPO | O | 2 | Moderate | Flame retardant, EP |

| 2PO | 1,4-phenylene | 2 | Low | OLED host |

| 3PO | Phenylphosphoryl | 3 | Moderate | OLED host |

| Pyridine-bridged analog | Pyridine | 2 | Moderate | OLED host (theoretical) |

- Thermal Stability : Silanediyl-bridged compounds exhibit superior thermal resistance due to robust Si–C bonds, making them suitable for high-temperature applications like EPs . Oxygen-bridged analogs degrade earlier, limiting utility in harsh environments.

- Electronic Properties : Increasing DPPO units (e.g., 2PO → 3PO) enhances n-type character but complicates synthesis. The target compound’s symmetry balances polarity reduction and processability in EPs .

Biological Activity

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is a complex organosilicon compound with the molecular formula C₄₈H₃₈O₂P₂Si and a molecular weight of approximately 736.85 g/mol. This compound features a unique arrangement of diphenylphosphine oxide groups linked to a central diphenylsilanediyl unit, which enhances its potential applications in various fields including medicinal chemistry and materials science .

Chemical Structure and Properties

The structure of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) can be represented as follows:

This compound exhibits phosphine oxide functionalities, which are known for their biological activity, particularly in enzyme inhibition and potential anti-cancer properties.

Enzyme Inhibition

Research indicates that phosphine oxides can serve as effective inhibitors for various enzymes. A notable study evaluated the inhibitory effects of phosphine oxide derivatives on topoisomerase I (TOP1) , an essential enzyme involved in DNA replication and transcription. The study found that specific derivatives exhibited significant inhibition of TOP1 activity, suggesting that ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) may share similar properties due to its structural components .

Cytotoxicity Studies

Cytotoxicity assays conducted on different cancer cell lines revealed that some phosphine oxide derivatives demonstrated selective cytotoxic effects against cancerous cells while sparing non-cancerous cells. For instance, compounds were tested against breast, lung, and liver cancer cell lines, showing varying degrees of effectiveness. The findings suggest that ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) could be further explored for its anticancer potential .

Case Studies

- TOP1 Inhibition Assay : Compounds including ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) were subjected to supercoiled plasmid relaxation assays to evaluate their inhibitory effects on TOP1. Results indicated that certain phosphine oxides maintained their inhibitory effects over extended incubation periods (up to 30 minutes), outperforming traditional inhibitors like camptothecin (CPT) .

- Cytotoxicity Evaluation : In a comparative study of various phosphine oxides against cancer cell lines, compounds exhibited selective toxicity profiles. For instance, while some derivatives showed high cytotoxicity against breast cancer cells, they did not affect non-cancerous MRC-5 cells significantly .

Data Table: Comparative Biological Activity

| Compound Name | TOP1 Inhibition (after 5 min) | Cytotoxicity (Cancer Cell Lines) | Selectivity Index |

|---|---|---|---|

| CPT | Strong | High | Low |

| Compound A | Moderate | Moderate | High |

| Compound B | Weak | Low | Very High |

| ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) | Moderate | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.